molecular formula C9H16BrNO B13169182 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane

3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane

Cat. No.: B13169182
M. Wt: 234.13 g/mol
InChI Key: AFFXXHBXYPWCJL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane: is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.

    Oxidation and Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spirocyclic compounds.

Scientific Research Applications

3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound for studying reaction mechanisms and developing new chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[4.5]decane: Lacks the bromomethyl group, resulting in different reactivity and applications.

    3-(Chloromethyl)-2-oxa-7-azaspiro[4.5]decane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.

Uniqueness

3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which imparts specific reactivity and potential for various applications. Its spirocyclic structure also contributes to its stability and distinctive chemical behavior .

Properties

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

3-(bromomethyl)-2-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C9H16BrNO/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,11H,1-7H2

InChI Key

AFFXXHBXYPWCJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CBr)CNC1

Origin of Product

United States

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